1-(3-Methylphenyl)pyrrolidin-2-one
Overview
Description
“1-(3-Methylphenyl)pyrrolidin-2-one” is a compound that features a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “1-(3-Methylphenyl)pyrrolidin-2-one”, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular formula of “1-(3-Methylphenyl)pyrrolidin-2-one” is C11H13NO . The structure includes a pyrrolidine ring attached to a 3-methylphenyl group .Chemical Reactions Analysis
The pyrrolidine ring in “1-(3-Methylphenyl)pyrrolidin-2-one” can undergo various chemical reactions. For instance, it can be functionalized or used in ring construction from different cyclic or acyclic precursors .Physical And Chemical Properties Analysis
The molecular weight of “1-(3-Methylphenyl)pyrrolidin-2-one” is 217.31 g/mol . It has a topological polar surface area of 20.3 Ų and a complexity of 245 .Scientific Research Applications
Organocatalyst Development : A derivative of "1-(3-Methylphenyl)pyrrolidin-2-one" has been used as a new chiral organocatalyst, which can effectively catalyze asymmetric Michael addition reactions with good to high yield and excellent enantioselectivities. This highlights its potential in asymmetric synthesis and organic catalysis (Cui Yan-fang, 2008).
Monoamine Uptake Inhibition : Compounds similar to "1-(3-Methylphenyl)pyrrolidin-2-one," specifically 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs, have been identified as promising monoamine uptake inhibitors. These compounds selectively inhibit dopamine and norepinephrine transporters, indicating potential applications in treating cocaine abuse (P. Meltzer et al., 2006).
Anti-HIV Properties : A structurally related compound, 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, has shown potential as an anti-HIV (human immunodeficiency virus) agent, particularly as a non-nucleoside reverse transcriptase inhibitor (R. Tamazyan et al., 2007).
Antimicrobial Activity : The synthesis of derivatives of pyrrolidin-2-ones, which includes "1-(3-Methylphenyl)pyrrolidin-2-one," has been explored for their antimicrobial properties. These derivatives are important due to their potential as novel antimicrobial agents (K. Srivani et al., 2019).
Enantioselective Synthesis : Research has been conducted on the stereoselective synthesis of compounds involving "1-(3-Methylphenyl)pyrrolidin-2-one" as an intermediate. This type of synthesis is crucial in the production of biologically active compounds with specific stereochemistry (M. Lall et al., 2012).
Pharmacological Applications : Studies have been done on 1-substituted pyrrolidin-2-one and pyrrolidine derivatives for their potential antiarrhythmic and antihypertensive effects. These compounds have shown promise in cardiovascular therapy due to their adrenolytic activity (Barbara Malawska et al., 2002).
Synthesis in Green Chemistry : The compound has been involved in studies related to green chemistry, specifically in the ultrasound-promoted synthesis of pyrrolidin-2-ones in an aqueous medium. This approach aligns with environmentally sustainable processes in organic synthesis (M. S. Franco et al., 2012).
Future Directions
properties
IUPAC Name |
1-(3-methylphenyl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-9-4-2-5-10(8-9)12-7-3-6-11(12)13/h2,4-5,8H,3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAACMFZWHCPPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40310736 | |
Record name | 1-(3-methylphenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40310736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)pyrrolidin-2-one | |
CAS RN |
24059-72-1 | |
Record name | 1-(3-Methylphenyl)-2-pyrrolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24059-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 231482 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024059721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC231482 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231482 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3-methylphenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40310736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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